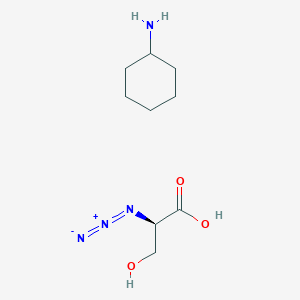
1-Keto-2,3-epoxidechlordane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Keto-2,3-epoxidechlordane is a metabolite of heptachlor, a well-known organochlorine compound used as an insecticide.
Preparation Methods
The synthesis of 1-Keto-2,3-epoxidechlordane typically involves the oxidation of heptachlor. The process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired epoxide and keto functionalities. Industrial production methods may involve large-scale oxidation reactions using catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
1-Keto-2,3-epoxidechlordane undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Keto-2,3-epoxidechlordane has several scientific research applications:
Environmental Science: It is studied for its role as a metabolite of heptachlor and its environmental impact.
Toxicology: Research focuses on its toxic effects and mechanisms of action in biological systems.
Chemistry: It serves as a model compound for studying epoxide and keto group reactivity.
Industrial Applications: Potential use in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 1-Keto-2,3-epoxidechlordane involves its interaction with biological molecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The keto group can also participate in various biochemical reactions, further contributing to its biological activity .
Comparison with Similar Compounds
1-Keto-2,3-epoxidechlordane can be compared with other similar compounds, such as:
Heptachlor Epoxide: Another metabolite of heptachlor, differing in the presence of an epoxide group without the keto functionality.
Chlordane: A related organochlorine insecticide with a similar structure but lacking the epoxide and keto groups.
Aldrin and Dieldrin: Other organochlorine insecticides with similar environmental and toxicological profiles.
The uniqueness of this compound lies in its combined epoxide and keto functionalities, which contribute to its distinct chemical reactivity and biological effects .
Properties
CAS No. |
40488-31-1 |
|---|---|
Molecular Formula |
C8H7ClO4S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)

